(E)-N-(2-hydroxyethyl)octadec-9-enamide
Overview
Description
(E)-N-(2-hydroxyethyl)octadec-9-enamide is a chemical compound that belongs to the class of fatty acid amides It is characterized by the presence of a long hydrocarbon chain with a double bond at the 9th position and an amide group attached to a 2-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-hydroxyethyl)octadec-9-enamide typically involves the reaction of oleic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Oleic Acid Activation: Oleic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated oleic acid is then reacted with ethanolamine to form this compound. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-hydroxyethyl)octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated amide.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common method for reducing the double bond.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of esters or ethers.
Scientific Research Applications
(E)-N-(2-hydroxyethyl)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-N-(2-hydroxyethyl)octadec-9-enamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membrane receptors and enzymes, modulating various cellular processes. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
(E)-N-(2-hydroxyethyl)octadec-9-enamide can be compared with other fatty acid amides, such as:
N-oleoylethanolamide: Similar structure but lacks the hydroxyl group.
N-palmitoylethanolamide: Saturated analog with a shorter hydrocarbon chain.
N-stearoylethanolamide: Saturated analog with a longer hydrocarbon chain.
The presence of the hydroxyl group and the double bond in this compound distinguishes it from these similar compounds, potentially contributing to its unique properties and applications.
Properties
IUPAC Name |
(E)-N-(2-hydroxyethyl)octadec-9-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
111-58-0 | |
Record name | 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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